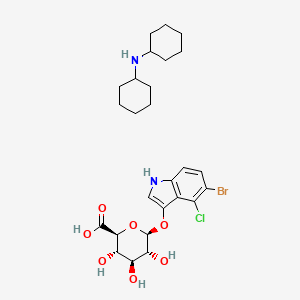

X-Gluc Dicyclohexylamine

Description

Contextualization of Chromogenic Substrates in Modern Bioscience

In the landscape of modern bioscience, chromogenic substrates are indispensable tools for detecting and quantifying enzymatic activity. ontosight.aiscbt.com These specialized chemical compounds are colorless, soluble molecules that, upon interaction with a specific enzyme, undergo a chemical reaction to produce a colored, often insoluble, product. ontosight.aidcfinechemicals.com The fundamental mechanism involves the enzyme-catalyzed cleavage of the substrate, which liberates a chromophore—a chemical group responsible for the color. dcfinechemicals.com This color change provides a direct, visual confirmation of the presence and activity of the target enzyme. scbt.com

The intensity of the resulting color is proportional to the enzymatic activity, allowing for both qualitative and quantitative analysis, often measured with a spectrophotometer. dcfinechemicals.com This straightforward yet effective method of detection has made chromogenic substrates a staple in a wide array of applications. scbt.com They are widely used in clinical diagnostics, microbiology, genetics, and biotechnology. ontosight.aiscbt.comdcfinechemicals.com Common applications include enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry, and the identification of microbial colonies based on their enzymatic profiles. dcfinechemicals.comabcam.com The simplicity of use and the immediate visual feedback they provide offer a significant advantage over more complex detection methods like fluorescence or radioactive labeling. scbt.com

Academic Significance of X-Gluc Dicyclohexylamine (B1670486) as a β-Glucuronidase Substrate

Among the vast portfolio of chromogenic substrates, X-Gluc dicyclohexylamine holds significant academic importance as a specific substrate for the enzyme β-glucuronidase (GUS). abmole.comchemsrc.com This compound, chemically known as 5-bromo-4-chloro-3-indolyl-β-D-glucuronide dicyclohexylamine salt, is pivotal in molecular biology for its role in the GUS reporter system. abmole.comchemsrc.comhbynm.com This system is a widely used method to monitor gene expression, study promoter activity, and analyze the effects of regulatory elements on gene transcription in various organisms, particularly in plant biology. hbynm.com

When the GUS enzyme, expressed from a reporter gene, encounters X-Gluc, it cleaves the glucuronic acid moiety from the indolyl group. This cleavage initiates a process of oxidation and dimerization of the resulting indolyl derivative, which forms a distinct, insoluble blue precipitate at the site of enzymatic activity. hbynm.com This localized blue color provides a clear and powerful visual marker for the presence and expression of the target gene. abmole.comhbynm.com

Beyond its central role in reporter gene assays, X-Gluc is also a critical reagent for the detection of the bacterium Escherichia coli. hbynm.cominvivochem.com Since E. coli is a primary producer of the β-glucuronidase enzyme, X-Gluc can be used in culture media to identify its presence in food, water, and clinical samples, such as those for assessing urinary tract infections. hbynm.cominvivochem.com Its use in direct plating methods has been evaluated as an accurate indicator for detecting E. coli, helping to reduce false-positive and false-negative results compared to some traditional methods. hbynm.comnordicbiosite.com

Physicochemical Properties of X-Gluc Dicyclohexylamine

| Property | Value | References |

| CAS Number | 18656-96-7 | abmole.comchemsrc.comchembk.commedchemexpress.com |

| Molecular Formula | C26H36BrClN2O7 | chemsrc.commedchemexpress.comadooq.comglpbio.com |

| Molecular Weight | 603.93 g/mol | chemsrc.commedchemexpress.comadooq.comglpbio.com |

| Appearance | White to off-white solid | invivochem.commedchemexpress.com |

| Melting Point | 249 °C | chemsrc.cominvivochem.comchembk.com |

| Boiling Point | 736.7 °C at 760 mmHg | chemsrc.comchembk.com |

| Flash Point | 399.3 °C | chemsrc.comchembk.com |

| Solubility | DMSO: ≥ 30 mg/mL; DMF: 25-50 mg/mL | abmole.comchembk.commedchemexpress.comclinisciences.com |

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.C12H23N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,9-12,14,17-20H,(H,21,22);11-13H,1-10H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBHKZCDXMPME-CYRSAHDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36BrClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of X Gluc Dicyclohexylamine Enzymatic Cleavage

Substrate Recognition and Hydrolysis by β-Glucuronidase

β-glucuronidase is a member of the glycosidase family of enzymes, which specialize in catalyzing the breakdown of complex carbohydrates. wikipedia.org The enzyme specifically targets and hydrolyzes β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.orgpatsnap.com The process by which β-glucuronidase cleaves X-Gluc begins with the specific recognition of the glucuronic acid moiety of the substrate molecule.

The catalytic mechanism for this hydrolysis is understood to involve two key acidic residues within the enzyme's active site. wikipedia.org In the homologous Escherichia coli β-glucuronidase, these critical residues are glutamic acid at position 413 (Glu413), which acts as the catalytic acid, and glutamic acid at position 504 (Glu504), which functions as the catalytic nucleophile. nih.gov The reaction proceeds via a retaining mechanism, consistent with an SN2 reaction pathway. nih.gov

The catalytic cycle can be summarized as follows:

The catalytic acid (Glu413) protonates the glycosidic oxygen atom that links the glucuronic acid to the indolyl group of X-Gluc. nih.gov

This protonation facilitates the cleavage of the glycosidic bond, leading to the release of the aglycone (the indolyl portion) and the formation of an oxocarbenium ion-like transition state. nih.gov

Simultaneously, the catalytic nucleophile (Glu504) performs a "back-side" attack on the anomeric carbon of the glucuronic acid moiety. nih.gov This stabilizes the transition state and forms a covalent glycosyl-enzyme intermediate.

A water molecule then enters the active site and hydrolyzes the intermediate, releasing the glucuronic acid and regenerating the enzyme for another catalytic cycle.

Another residue, a tyrosine (Tyr504 in human β-glucuronidase), is also implicated in catalysis, possibly by stabilizing the catalytic nucleophile or modulating its activity. wikipedia.org This intricate molecular interaction ensures the efficient and specific hydrolysis of the X-Gluc substrate.

| Residue | Proposed Function | Reference |

|---|---|---|

| Glu413 | Catalytic Acid (proton donor) | nih.gov |

| Glu504 | Catalytic Nucleophile | nih.gov |

Chromogenic Transformation and Signal Generation Pathways

The enzymatic hydrolysis of X-Gluc is merely the initiating step in the signal generation pathway. The direct products of this reaction are colorless. miamioh.edux-gluc.com A subsequent, non-enzymatic cascade involving oxidation and dimerization is required to produce the final, visible chromophore. takarabio.comresearchgate.net

The cleavage of the glycosidic bond in X-Gluc by β-glucuronidase releases two products: D-glucuronic acid and a substituted aglycone, 5-bromo-4-chloro-3-indoxyl. miamioh.eduresearchgate.net This indoxyl derivative is a water-soluble and colorless intermediate. researchgate.net Its formation is the direct consequence of the enzymatic activity, with the concentration of the intermediate being proportional to the level of enzyme action.

The colorless 5-bromo-4-chloro-3-indoxyl intermediate is unstable and undergoes a spontaneous oxidative dimerization to form the final colored product. takarabio.comx-gluc.commdpi.com This transformation is a two-step process:

Oxidation: The indoxyl intermediate is first oxidized. This reaction is typically stimulated by atmospheric oxygen, which can act as the oxidizing agent. miamioh.edux-gluc.com

Dimerization: Two molecules of the oxidized indoxyl intermediate then react with each other to form a stable, insoluble dimer. researchgate.net

This final product is 5,5'-dibromo-4,4'-dichloro-indigo, a highly colored indigoid dye. wikipedia.orgresearchgate.net To enhance the rate and consistency of this color-forming reaction, an oxidation catalyst, such as a potassium ferricyanide/ferrocyanide mixture, is often included in the reaction buffer. takarabio.comx-gluc.com This ensures that the rate-limiting step is the enzymatic cleavage rather than the subsequent chemical oxidation, providing a more accurate representation of enzyme localization and activity. takarabio.com

The key to the utility of X-Gluc as a substrate is the distinct optical properties of the final 5,5'-dibromo-4,4'-dichloro-indigo product. This compound is a water-insoluble crystalline material that precipitates at the site of enzyme activity. x-gluc.comableweb.org This localization is critical for histochemical applications where identifying the specific cells or tissues expressing the enzyme is the primary goal.

The precipitate possesses an intense blue color, which is easily visible under standard light microscopy. wikipedia.orgableweb.org This color arises from the extensive conjugated pi system of the indigoid chromophore, which absorbs light in the orange-red part of the visible spectrum (approximately 600-650 nm), resulting in the observed blue appearance. x-gluc.comresearchgate.net The high molar absorptivity of the dye makes the assay highly sensitive, allowing for the detection of even low levels of β-glucuronidase activity.

| Property | Description | Reference |

|---|---|---|

| Appearance | Insoluble precipitate | x-gluc.comableweb.org |

| Color | Intense blue | wikipedia.orgresearchgate.net |

| Absorption Range | Visible (orange-red region) | x-gluc.comresearchgate.net |

Methodological Frameworks for β Glucuronidase Activity Detection

Spectrophotometric Assay Development and Optimization

Spectrophotometric assays provide a robust method for the quantitative analysis of β-glucuronidase activity. These assays typically employ a substrate that, upon enzymatic cleavage, releases a chromophore—a molecule that absorbs light at a specific wavelength. While X-Gluc Dicyclohexylamine (B1670486) is primarily used for histochemical staining due to the insoluble nature of its final colored product, other substrates are better suited for solution-based spectrophotometry. A prime example is p-nitrophenyl β-D-glucuronide (PNPG), which is hydrolyzed by β-glucuronidase to release p-nitrophenol (PNP), a yellow compound that can be measured at approximately 405 nm. tandfonline.comnih.govmedchemexpress.comduchefa-biochemie.com

The development of a reliable spectrophotometric assay requires the optimization of several reaction conditions to ensure maximal and consistent enzyme activity. nih.govnih.govwhiterose.ac.uk Key parameters include:

pH and Buffer Composition: β-glucuronidase activity is highly dependent on pH, with optimal conditions varying based on the enzyme's origin. For instance, E. coli GUS functions well at a pH of around 7.0. tandfonline.com

Temperature: Enzymatic reactions are temperature-sensitive. Assays are typically conducted at a constant temperature, often 37°C, to ensure reproducible results. sigmaaldrich.comsigmaaldrich.com

Substrate Concentration: The concentration of the substrate (e.g., PNPG) should be sufficient to saturate the enzyme, ensuring the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.

Reaction Time: The incubation period must be within the linear range of the reaction, where the product formation is constant over time.

A continuous spectrophotometric assay has been developed using PNPG, allowing for real-time monitoring of the increase in absorbance as the reaction progresses. tandfonline.comnih.govresearchgate.net This approach offers significant advantages over discontinuous (stopped-rate) methods, which require sampling at various time points, by providing more accurate kinetic data. tandfonline.com

Quantitative Measurement of Enzymatic Activity

The quantitative measurement of β-glucuronidase activity via spectrophotometry is grounded in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. patsnap.comquizlet.com In a GUS assay using a substrate like PNPG, the spectrophotometer measures the increase in absorbance at a specific wavelength (e.g., 405 nm) corresponding to the formation of the product (p-nitrophenol). tandfonline.comresearchgate.net

The rate of the enzymatic reaction (enzyme activity) is determined by calculating the change in absorbance per unit of time (ΔA/min) from the initial, linear phase of the reaction. researchgate.net This rate can be converted into the concentration of product formed per minute using the molar extinction coefficient (ε) of the product, as described by the Beer-Lambert equation: A = εcl, where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the path length. quizlet.comresearchgate.net

Below is a table with example data illustrating the change in absorbance over time for different concentrations of β-glucuronidase.

| Time (minutes) | Low Enzyme Concentration (Absorbance at 405 nm) | High Enzyme Concentration (Absorbance at 405 nm) |

| 0 | 0.005 | 0.006 |

| 2 | 0.045 | 0.086 |

| 4 | 0.085 | 0.166 |

| 6 | 0.125 | 0.246 |

| 8 | 0.165 | 0.326 |

| 10 | 0.205 | 0.406 |

This interactive table contains hypothetical data for illustrative purposes.

From this data, the initial reaction velocity can be determined by plotting absorbance versus time and calculating the slope of the linear portion of the curve. researchgate.net

Development of Standard Curves for β-Glucuronidase Quantification

To accurately convert absorbance measurements into the quantity of product formed, a standard curve is essential. sigmaaldrich.com A standard curve is generated by preparing a series of solutions with known concentrations of the pure chromogenic product (e.g., p-nitrophenol or phenolphthalein) and measuring their corresponding absorbance values at the specific wavelength. sigmaaldrich.com

The plot of absorbance versus concentration yields a straight line, the equation of which (y = mx + c) allows for the determination of the concentration of an unknown sample from its absorbance reading. This is a critical step for calculating the specific activity of the enzyme, often expressed in units such as micromoles of product formed per minute per milligram of protein (μmol/min/mg).

The table below provides an example of data used to construct a standard curve for p-nitrophenol (PNP).

| Concentration of PNP (μM) | Absorbance at 405 nm |

| 0 | 0.000 |

| 10 | 0.090 |

| 20 | 0.180 |

| 40 | 0.360 |

| 60 | 0.540 |

| 80 | 0.720 |

| 100 | 0.900 |

This interactive table contains hypothetical data based on the molar extinction coefficient of p-nitrophenol at pH 7.0.

Qualitative Visual Detection Techniques

Qualitative detection of β-glucuronidase activity is most prominently achieved using the chromogenic substrate X-Gluc Dicyclohexylamine. x-gluc.comx-gluc.commedchemexpress.comx-gluc.com This method is particularly valuable for localizing enzyme activity within tissues and cells, a technique known as histochemical analysis. x-gluc.comosu.edu It is widely used in plant sciences to visualize the expression patterns of genes linked to the GUS reporter gene. researchgate.net

The underlying principle of this technique is an enzyme-catalyzed hydrolysis reaction that results in a visible color change at the site of enzyme activity. nih.gov

Enzymatic Cleavage: β-glucuronidase cleaves the glucuronide bond of the colorless, soluble X-Gluc substrate.

Dimerization: This cleavage releases an intermediate indoxyl derivative.

Precipitation: The indoxyl derivative then undergoes oxidative dimerization, often facilitated by an oxidizing agent like a potassium ferricyanide/ferrocyanide mixture present in the staining solution, to form an intensely blue, insoluble precipitate called 5,5'-dibromo-4,4'-dichloro-indigo. x-gluc.comresearchgate.netnih.gov

This insoluble blue product is deposited directly at the location of the GUS enzyme, providing precise spatial information about gene expression or the presence of β-glucuronidase-producing organisms, such as E. coli. The components of a typical X-Gluc staining solution are detailed in the table below. osu.edunih.gov

| Component | Function | Typical Concentration |

| X-Gluc | Substrate | 1-2 mM |

| Phosphate Buffer | Maintain optimal pH (e.g., 7.0) | 50-100 mM |

| Potassium Ferricyanide | Oxidizing Agent | 0.5-1.0 mM |

| Potassium Ferrocyanide | Oxidizing Agent | 0.5-1.0 mM |

| Triton X-100 | Detergent (improves substrate penetration) | 0.1% |

| EDTA | Chelating agent (can reduce inhibition by catalyst) | 10 mM |

Applications in Molecular Biology and Gene Expression Studies

GUS Reporter Gene System: Core Principles and Utility

The GUS reporter system is a powerful method for analyzing the activity of a gene's promoter. bionity.com The core principle involves linking the regulatory sequence (promoter) of a gene of interest to the coding sequence of the gusA gene. bitesizebio.com This entire genetic cassette, or "fusion construct," is then introduced into a host organism. wikipedia.org Because most target organisms, especially higher plants, lack any endogenous β-glucuronidase activity, any detected GUS activity is a direct result of the introduced transgene. bionity.comkoyauniversity.org The presence of the blue color after the application of X-Gluc indicates where and when the promoter of interest is active, thereby driving the expression of the GUS enzyme. ableweb.orgwikipedia.org This system is valued for its high sensitivity, enzyme stability, and the ease of detection. nih.govtakarabio.com

The design of a GUS fusion construct is a foundational step in gene expression studies. These constructs are engineered plasmids that contain several key elements. The primary component is the promoter sequence of the gene being studied, which is placed "upstream" of the gusA reporter gene's coding sequence. researchgate.netx-gluc.com This arrangement ensures that the expression of the GUS enzyme is controlled by the regulatory logic of the chosen promoter. ableweb.org

A typical construct also includes a terminator sequence downstream from the gusA gene to signal the end of transcription. researchgate.net Often, selectable marker genes are included in the plasmid to allow for the identification of successfully transformed cells or organisms. ableweb.org Once constructed, these vectors are introduced into the target organism through methods like Agrobacterium-mediated transformation in plants. bitesizebio.com The resulting transgenic organism will express the GUS enzyme in the specific cells and tissues where the promoter of interest is active. nih.govembopress.org

A key application of the X-Gluc and GUS system is the visualization of where a gene is expressed within an organism's tissues and organs. x-gluc.comresearchgate.net This histochemical analysis provides a detailed map of gene activity. researchgate.net After incubating the transgenic tissue with an X-Gluc solution, the resulting insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, accumulates at the site of enzyme activity. nih.govtakarabio.com This allows for precise localization, even at the single-cell level. koyauniversity.orguniv-rennes1.fr

Researchers can then examine whole tissues or thin sections under a microscope to determine the specific cell types or tissue layers exhibiting gene expression. springernature.comnih.gov For example, a study might reveal that a promoter is active only in the vascular tissues of a leaf, the root tip, or the trichomes, providing critical insights into the gene's function. bitesizebio.comnih.gov This spatial information is fundamental to understanding the role of genes in development and cellular differentiation. nih.gov

Table 1: Examples of Spatial Gene Expression Analysis using GUS Reporter System

| Promoter Studied | Organism | Observed Spatial Expression Pattern | Reference Finding |

|---|---|---|---|

| DEFECTIVE KERNEL1 (DEK1) | Arabidopsis | Promoter activity localized in various tissues, crucial for cell specification and development. x-gluc.com | Characterization of a fundamental gene in plant growth. x-gluc.com |

| CaMV 35S | Rapeseed (Brassica napus) | Ubiquitous activity, but strongest in vascular tissues of leaves (phloem), guard cells, and flowers. nih.gov | Detailed mapping of a commonly used constitutive promoter's strength in different tissues. nih.gov |

| rbcS (small subunit of RuBisCO) | Tobacco | Expression consistent with light-inducible and tissue-specific patterns, primarily in photosynthetic tissues. nih.govuniv-rennes1.fr | Demonstrated the utility of GUS fusions for analyzing regulated gene expression in plants. nih.govuniv-rennes1.fr |

Beyond determining where a gene is expressed, the GUS system is invaluable for understanding when it is active during an organism's life cycle. x-gluc.comkqnn.com By harvesting and staining transgenic organisms at different developmental stages—from germination to flowering and senescence—researchers can construct a timeline of promoter activity. researchgate.netresearchgate.net

This temporal analysis can reveal, for instance, that a gene is expressed only during embryogenesis, becomes active in response to an environmental stimulus like cold stress, or is upregulated during a specific phase of flower development. ableweb.orgresearchgate.netehu.eus Such studies provide a dynamic view of the genetic programs that control development, environmental responses, and physiological processes.

Table 2: Research on Temporal Gene Expression Using GUS Staining

| Study Focus | Organism | Key Temporal Finding | Significance |

|---|---|---|---|

| miR164a promoter activity | Arabidopsis | GUS staining was most intense during specific developmental stages (1.13 to 5.1), indicating peak transcriptional activity during early-to-mid vegetative growth. researchgate.net | Revealed the developmental timing of microRNA regulation. researchgate.net |

| cor15a promoter response | Arabidopsis | The promoter drives GUS expression specifically in response to cold stress induction. ableweb.org | Provides a model system for studying gene response to environmental signals over time. ableweb.org |

Promoter Activity Characterization and Regulation

The GUS reporter system, with X-Gluc as the substrate, is a cornerstone for characterizing the strength and specificity of gene promoters. x-gluc.comwikipedia.org By creating fusion constructs, researchers can assess how different promoters or variations of a single promoter regulate gene expression. x-gluc.com The intensity of the blue stain produced is often proportional to the level of GUS enzyme activity, which in turn reflects the strength of the promoter. wikipedia.org A strong promoter will drive high levels of GUS production, resulting in rapid and intense blue staining, whereas a weak promoter will lead to faint staining. wikipedia.org

This technique is also used to dissect promoter regions to identify specific cis-regulatory elements—short DNA sequences that are essential for controlling transcription. springernature.com Scientists can create a series of constructs with deletions or mutations in the promoter region and observe the resulting changes in the GUS expression pattern. This allows for the mapping of elements responsible for activating or repressing gene expression in certain tissues or under specific conditions. springernature.com

Gene Fusion Marker Systems for Transgene Identification

The GUS system serves as a highly effective and visual marker for identifying successfully transformed organisms. wikipedia.orgbiofargo.comembopress.org In genetic engineering, it is crucial to confirm that the foreign DNA (transgene) has been integrated into the host's genome. x-gluc.comnih.gov By including a promoter-gusA fusion construct in the transformation vector, researchers can screen for transgenic individuals. medchemexpress.comx-gluc.com

When tissues from potentially transformed organisms are incubated with X-Gluc, the development of a blue color provides clear, visual evidence of transgene expression and, by extension, its presence. biofargo.comresearchgate.net This method is more straightforward and often faster than molecular techniques like PCR for initial screening. wikipedia.org The stability of the GUS enzyme and the clarity of the X-Gluc reaction make it a reliable tool for confirming transformation success and for tracking the inheritance of transgenes across generations. plos.orgnih.gov

Enzymatic Characterization and Modulation

Substrate Specificity Studies for β-Glucuronidase

X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) is a well-established and specific substrate for the enzyme β-glucuronidase. takarabio.comwikipedia.orgbiocompare.com The enzyme catalyzes the cleavage of the β-D-glucuronic acid moiety from the indolyl group. researchgate.net Following this hydrolysis, the resulting indoxyl derivative undergoes an oxidative dimerization process, which is facilitated by atmospheric oxygen, to form a vividly colored, insoluble indigo (B80030) dye. takarabio.com This distinct blue precipitate provides a clear histochemical marker at the site of enzyme activity. takarabio.com

The specificity of β-glucuronidase for the glucuronide bond in X-Gluc has been experimentally confirmed. In one study, the specificity was verified by using an alternative substrate, 2-naphthyl-β-d-glucopyranoside, which has a related but distinct glycosyl moiety. When this alternative substrate was presented to the enzyme, the characteristic indigo blue color did not form, confirming that β-glucuronidase specifically targets the glucuronide portion of the X-Gluc substrate. nih.gov This high degree of specificity is crucial for its use in reporter gene systems, such as the GUS assay, where precise localization of gene expression is required. wikipedia.orgx-gluc.com

Investigation of β-Glucuronidase Inhibitors

The activity of β-glucuronidase can be modulated by various inhibitory compounds. The search for potent and specific inhibitors is an active area of research, particularly due to the enzyme's role in certain physiological and pathological processes. nih.govnih.gov

Natural products represent a rich source of potential enzyme inhibitors. nih.gov Numerous studies have focused on screening and characterizing compounds from natural sources, such as medicinal plants, for their ability to inhibit β-glucuronidase. Flavonoids, a class of polyphenolic compounds found in plants, have been a particular focus of this research. mdpi.combiologic.net

A study investigating flavonoids from licorice identified several potent inhibitors of Escherichia coli β-glucuronidase (EcGUS). mdpi.com Another comprehensive screening of thirty-six different flavonoids identified several compounds with significant inhibitory activity, with IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the low micromolar range. biologic.net The results indicated that demethylbellidifolin and gentisin (B1671442) were particularly potent mixed-type inhibitors. biologic.net These findings not only highlight new potential therapeutic agents but also help to elucidate the structural requirements for effective β-glucuronidase inhibition. biologic.net

| Natural Compound | Type | IC50 (µM) | Source |

|---|---|---|---|

| Gentisin | Flavonoid | 0.68 ± 0.10 | biologic.net |

| Demethylbellidifolin | Flavonoid | 0.91 ± 0.11 | biologic.net |

| Kushenol X | Flavonoid | 2.07 ± 0.26 | biologic.net |

| 5,7,2′-trihydroxy-8,6′-dimethoxy flavone (B191248) | Flavonoid | 4.97 ± 0.61 | biologic.net |

| (2S)-Farrerol | Flavonoid | 8.95 ± 0.74 | biologic.net |

Analysis of Synthetic Inhibitory Molecules

The study of β-glucuronidase (GUS) inhibitors is crucial for modulating its activity in various research and therapeutic contexts. patsnap.comscbt.com These inhibitors can serve as tools to probe the enzyme's function or to mitigate certain biological processes where GUS activity is detrimental. patsnap.com Several synthetic molecules have been identified as potent inhibitors of β-glucuronidase.

One of the most well-characterized inhibitors is D-saccharic acid 1,4-lactone (saccharolactone). researchgate.net It acts as a powerful inhibitor by forming stable complexes with the enzyme, which disrupts the active site and alters the catalytic pathway. scbt.com Another documented synthetic inhibitor is 1-((6,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea. sigmaaldrich.com The development and analysis of such synthetic inhibitors are essential for dissecting the enzyme's mechanism and for applications requiring precise control over GUS activity. scbt.com

| Inhibitor Molecule | Chemical Name | Note |

| Saccharolactone | D-Saccharic acid 1,4-lactone | A commonly used reference inhibitor in GUS activity assays. researchgate.net |

| CAS 484006-66-8 | 1-((6,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea | A specific synthetic compound identified as a β-Glucuronidase inhibitor. sigmaaldrich.com |

| D-saccharic acid calcium salt tetrahydrate | D-saccharic acid calcium salt tetrahydrate | A potent inhibitor that disrupts the enzyme's active site. scbt.com |

Mechanistic Studies of Enzyme Inhibition (e.g., competitive, non-competitive)

β-glucuronidase inhibitors function through various mechanisms, which are broadly classified as competitive, non-competitive, or mixed inhibition. patsnap.comresearchgate.net Understanding the mechanism of a specific inhibitor provides insight into its interaction with the enzyme.

Competitive Inhibition : In this mechanism, the inhibitor molecule resembles the substrate and competes for binding at the active site of the enzyme. patsnap.com This binding prevents the natural substrate, such as X-Gluc, from accessing the active site. The inhibitory effect can be overcome by increasing the substrate concentration. Studies have identified compounds that exhibit competitive inhibition against β-glucuronidase. researchgate.net For example, taurochenodeoxycholic acid and taurodeoxycholic acid have been shown to be competitive inhibitors of human β-glucuronidase at pH 5.2. nih.gov

Non-competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site other than the active site (an allosteric site). patsnap.com This binding induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. Several plant extracts have been shown to exert non-competitive inhibition on β-glucuronidase. researchgate.net

Mixed Inhibition : Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. This type of inhibition affects both the binding of the substrate (Km) and the maximum reaction rate (Vmax). Glycochenodeoxycholic acid and glycodeoxycholic acid act as mixed inhibitors of human β-glucuronidase at pH 5.2. nih.gov

Research has identified various natural and synthetic compounds that operate via these mechanisms. For instance, studies on plant extracts revealed that while Rosa damascena showed competitive inhibition, extracts from Ipomoea tricolor, Stevia, and Cerasus avium demonstrated non-competitive inhibition. researchgate.net

Optimization of Enzymatic Reaction Conditions for Enhanced Detection

The efficiency and sensitivity of detecting GUS activity with X-Gluc dicyclohexylamine (B1670486) are highly dependent on the reaction conditions. Optimizing factors such as pH, temperature, and the presence of additives can significantly enhance the assay's performance. imcstips.com

Influence of pH on Enzyme Activity

The pH of the reaction buffer is a critical parameter governing the activity of β-glucuronidase. The optimal pH can vary depending on the source of the enzyme. Human lysosomal β-glucuronidase, for example, has a distinct pH optimum of around 5.2, consistent with its acidic lysosomal environment. nih.gov Its activity decreases significantly at neutral pH, although certain activators can partially restore it. nih.gov In contrast, bacterial β-glucuronidases, such as the one from E. coli which is commonly used in GUS reporter assays, generally exhibit optimal activity at a more neutral pH. nih.gov Studies have shown that the optimal pH for GUS from different intestinal microbes can vary, with rat and mouse enzymes favoring pH 6.5, while human fecal GUS is most active at pH 7.4. nih.gov For general GUS assays in plants, the optimal pH is typically in the range of 5.2 to 8.0. miamioh.edu

| Enzyme Source | Optimal pH | Reference |

| Human Liver β-Glucuronidase | 5.2 | nih.gov |

| Lysosomal β-Glucuronidase | ~4.0 - 5.0 | biomedres.us |

| General Plant GUS Assays | 5.2 - 8.0 | miamioh.edu |

| IMCSzyme™ β-Glucuronidase | 5.5 - 8.0 (>50% activity) | imcstips.com |

| Rat/Mouse Fecal GUS | 6.5 | nih.gov |

| Human Fecal GUS | 7.4 | nih.gov |

Effect of Temperature on Reaction Kinetics

Temperature significantly influences the rate of the enzymatic reaction. For most histochemical GUS assays using X-Gluc, a standard incubation temperature of 37°C is widely recommended. nih.govmiamioh.eduosu.edutakarabio.com This temperature generally provides a reliable balance between enzyme activity and stability over typical incubation periods ranging from one hour to overnight. x-gluc.commiamioh.edu

However, the optimal temperature can vary. One study on a β-D-glucuronidase from Aspergillus terreus found the optimal temperature to be 40°C, with activity declining at higher temperatures. researchgate.net The thermal stability of the enzyme is also a key consideration. E. coli β-glucuronidase is reportedly stable for at least 18 hours at 37°C but loses a significant portion of its activity within 2 hours at 48°C. sigmaaldrich.com Conversely, human β-glucuronidase is noted to be thermally stable up to 70°C, but activity is lost at 75°C and above. biomedres.us

| Condition | Temperature (°C) | Observation |

| Standard GUS Assay Incubation | 37 | Commonly used temperature for reliable histochemical staining. nih.govmiamioh.edutakarabio.com |

| Aspergillus terreus β-D-glucuronidase | 40 | Optimum temperature for activity. researchgate.net |

| E. coli β-Glucuronidase | 48 | 35% loss of activity within 2 hours. sigmaaldrich.com |

| Human β-Glucuronidase | up to 70 | Thermally stable. biomedres.us |

| Human β-Glucuronidase | 75 | Activity is lost. biomedres.us |

Role of Cosolvents and Detergents in Enzymatic Assays

Cosolvents and detergents play essential roles in GUS assays. X-Gluc dicyclohexylamine has limited solubility in aqueous buffers, necessitating the use of an organic cosolvent to prepare a concentrated stock solution. glpbio.com Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for this purpose. miamioh.edutakarabio.commedchemexpress.com The stock solution is then diluted into the final aqueous assay buffer. miamioh.edu To enhance solubility, gentle warming to 37°C and sonication can be employed. glpbio.com

Detergents, such as Triton X-100, are often included in the staining solution at low concentrations (e.g., 0.1%). osu.eduableweb.orgnih.gov The β-glucuronidase enzyme is stable and can tolerate many detergents. miamioh.edu The inclusion of a detergent can help to permeabilize tissues, ensuring better penetration of the substrate and other assay components, which is particularly important for histochemical staining in plant tissues. ableweb.org Additionally, an oxidation catalyst, such as a potassium ferricyanide/ferrocyanide mixture, is often recommended to enhance the oxidative dimerization of the cleaved indoxyl derivative, which accelerates the formation of the visible blue indigo dye and improves localization of the signal. x-gluc.comtakarabio.com

Advanced Research Methodologies Utilizing X Gluc Dicyclohexylamine

Integration with Biosensing Platforms

The inherent signal-producing nature of the X-Gluc Dicyclohexylamine-β-glucuronidase reaction has facilitated its integration into various biosensing platforms. These systems offer novel approaches for the sensitive and specific detection of β-glucuronidase activity, with applications ranging from environmental monitoring to clinical diagnostics.

Development of Hydrogel-Based Sensing Systems

Hydrogel-based biosensors have emerged as a versatile platform for entrapping and stabilizing biological recognition elements. In the context of β-glucuronidase detection, hydrogel matrices can be functionalized with X-Gluc Dicyclohexylamine (B1670486) to create responsive sensing systems.

One innovative approach involves the encapsulation of β-glucuronidase-producing microorganisms within hydrogel beads. For instance, microbial β-glucuronidase hydrogel beads have been developed to activate chemotherapeutic prodrugs. In these systems, the enzymatic activity of the entrapped bacteria on a substrate analogous to X-Gluc demonstrates the principle of a contained biological reactor. The conversion of the substrate within the hydrogel matrix can be monitored, showcasing the potential for these systems in controlled enzymatic reactions.

A study utilizing Lactococcus lactis engineered to express β-glucuronidase (GUS L. lactis) within hydrogel-shell beads demonstrated the enzymatic conversion of X-Gluc. The GUS enzyme cleaves the β-glucuronic acid from the X-Gluc substrate, leading to the formation of a blue-colored product, dichlorodibromo indigo (B80030) blue. This colorimetric change serves as a direct indicator of enzyme synthesis and activity within the hydrogel confinement. The resulting increase in the UV-vis peak in the 630–650 nm range provides a quantitative measure of the enzymatic reaction.

| Hydrogel System Component | Function | Outcome of X-Gluc Interaction |

| GUS L. lactis | Produces β-glucuronidase | Enzymatic cleavage of X-Gluc |

| Hydrogel-shell beads | Provides a biomimetic microenvironment and containment | Localizes the colorimetric reaction |

| X-Gluc | Chromogenic substrate | Forms a blue precipitate (dichlorodibromo indigo blue) upon cleavage |

This technology highlights the potential of hydrogel-based systems containing X-Gluc Dicyclohexylamine for applications requiring localized and sustained enzymatic activity.

Application in Paper-Based Analytical Devices

Paper-based analytical devices (PADs) offer a low-cost, portable, and user-friendly alternative to traditional diagnostic methods. The integration of chromogenic substrates like X-Gluc Dicyclohexylamine into PADs allows for the rapid and simple detection of bacterial contamination, particularly E. coli, in various samples.

A multifunctional PAD has been developed for the in situ cultivation and screening of Escherichia coli infections. This device incorporates a colorless substrate that, upon interaction with the β-glucuronidase produced by E. coli, generates a blue color, a mechanism directly analogous to the reaction of X-Gluc. The intensity of the blue color can be correlated with the bacterial concentration, allowing for quantification.

These paper-based devices have demonstrated the ability to detect bacterial concentrations in the range of 10⁴ to 10⁷ colony-forming units (CFU)/mL within a few hours. The principle relies on the specific enzymatic activity of β-glucuronidase, making it a selective method for identifying E. coli.

| PAD Feature | Description | Performance Metric |

| Fabrication | Wax printing on filter paper | Low-cost and scalable |

| Detection Principle | Chromogenic change upon enzymatic reaction | Visual detection of blue color |

| Analyte | β-glucuronidase from E. coli | Selective for E. coli pathogens |

| Detection Range | 10⁴–10⁷ CFU/mL | Quantifiable within 6 hours |

The development of such PADs showcases the utility of X-Gluc Dicyclohexylamine and similar substrates in creating accessible and effective point-of-care diagnostic tools.

Flow Cytometry Applications for Cell-Based Assays

While histochemical staining with X-Gluc is widely used to visualize GUS gene expression in tissues, its application in flow cytometry for high-throughput, single-cell analysis is an emerging area. Flow cytometry allows for the rapid and quantitative measurement of fluorescence signals from individual cells, enabling the analysis of large and heterogeneous cell populations. Although X-Gluc itself produces a colored precipitate rather than a fluorescent signal, fluorogenic substrates for β-glucuronidase are often used in flow cytometry. However, the principle of detecting GUS activity at the single-cell level is well-established.

A study developed an in-situ PCR-based flow cytometry method to detect the β-D-glucuronidase gene in bacterial cells. While this method detects the gene itself rather than the enzyme's activity, it demonstrates the feasibility of using flow cytometry for the high-throughput analysis of GUS-related markers in individual cells. This approach successfully identified the uidA gene in E. coli and fecal coliforms.

For direct measurement of GUS enzyme activity, fluorogenic substrates that release a fluorescent molecule upon cleavage are more suitable for flow cytometry. These substrates allow for the quantification of GUS expression levels within individual cells, providing insights into gene expression heterogeneity and regulation.

Coupling with Mass Spectrometry for Mechanistic Elucidation

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio. Coupling enzymatic assays with MS provides a label-free method for studying reaction kinetics and mechanisms.

Investigation of Pre-Steady-State Kinetics using MALDI-TOF

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of biomolecules. While direct studies coupling X-Gluc Dicyclohexylamine with MALDI-TOF for pre-steady-state kinetics of β-glucuronidase are not extensively documented, the methodology has been established for other enzyme-substrate systems.

MALDI-TOF MS can be used to monitor the enzymatic reaction by detecting the substrate, product, and any intermediates. For pre-steady-state analysis, which examines the initial moments of the enzymatic reaction, rapid quenching techniques are required to stop the reaction at specific time points. The quenched samples can then be analyzed by MALDI-TOF MS to determine the concentrations of the various species. This approach allows for the determination of individual rate constants in the catalytic cycle, providing a detailed understanding of the enzyme's mechanism.

The general principle of a MALDI-TOF based enzyme assay involves:

Initiating the enzymatic reaction by mixing the enzyme and substrate.

Quenching the reaction at various time points.

Mixing the quenched sample with a MALDI matrix and spotting it onto a target plate.

Analyzing the sample with a MALDI-TOF mass spectrometer to quantify the substrate and product.

This technique offers a sensitive and label-free alternative to traditional spectrophotometric or fluorometric assays for studying enzyme kinetics.

Thin-Layer Chromatography (TLC) Bioautographic Methods for Active Compound Detection

Thin-layer chromatography (TLC) is a simple and efficient technique for separating mixtures of compounds. When combined with a biological detection method, it becomes a powerful tool for identifying bioactive compounds in complex mixtures, such as plant extracts. This hyphenated technique is known as TLC bioautography.

X-Gluc Dicyclohexylamine is utilized in TLC bioautography to screen for inhibitors of β-glucuronidase. In this method, a sample extract is first separated on a TLC plate. The plate is then sprayed with a solution of β-glucuronidase, followed by a solution of X-Gluc Dicyclohexylamine. In areas of the plate where no inhibitors are present, the enzyme will cleave X-Gluc, resulting in the formation of the blue indigo dye. Conversely, areas containing compounds that inhibit the enzyme will appear as colorless or white spots against the blue background.

This method provides a rapid and straightforward way to identify and localize β-glucuronidase inhibitors directly on the chromatogram.

| Step in TLC Bioautography | Purpose | Observation with X-Gluc |

| 1. Sample Application & Development | Separation of compounds in the mixture | - |

| 2. Enzyme Application | Introduction of β-glucuronidase to the plate | - |

| 3. Substrate Application | Introduction of X-Gluc Dicyclohexylamine | Formation of a uniform blue background |

| 4. Incubation | Allows for the enzymatic reaction to occur | - |

| 5. Detection | Identification of inhibitor zones | Colorless/white spots indicate inhibition |

This technique has been successfully applied to screen botanical extracts for potential β-glucuronidase inhibitors, demonstrating its utility in natural product research.

Microbiological Research Applications

Detection and Quantification of β-Glucuronidase-Producing Microorganisms

The primary application of X-Gluc dicyclohexylamine (B1670486) in microbiology is the detection and enumeration of bacteria that express β-glucuronidase. glpbio.com When this compound is incorporated into a growth medium, colonies of GUS-positive bacteria, such as most strains of E. coli, can be easily identified by their blue coloration. nih.govmedchemexpress.com This method offers a significant advantage over traditional techniques by providing a direct, visual confirmation of identity, often within a 24-hour incubation period. nih.govwikipedia.org

The enzymatic reaction involves the hydrolysis of the glucuronide bond in the X-Gluc molecule. This initial cleavage releases an indoxyl derivative. takarabio.com Subsequently, through a process of oxidative dimerization, two of these indoxyl molecules combine to form an insoluble, intensely colored blue indigo (B80030) dye. takarabio.com This reaction provides a stable and localized color, making it ideal for colony identification on solid media. The method has been noted for its high accuracy, minimizing the occurrence of false positives and negatives compared to other detection methods. x-gluc.comwikipedia.org

| Characteristic | Description | Reference |

|---|---|---|

| Target Enzyme | β-Glucuronidase (GUS) | x-gluc.combiocompare.comabmole.com |

| Primary Target Organism | Escherichia coli | biofargo.commedchemexpress.commedchemexpress.com |

| Reaction Principle | Enzymatic hydrolysis of the substrate, followed by oxidative dimerization of the resulting indoxyl derivative. | takarabio.com |

| Visual Product | Insoluble, blue indigo precipitate. | biocompare.comtakarabio.com |

| Detection Method | Colorimetric; visual identification of blue colonies on growth media. | biocompare.com |

X-Gluc dicyclohexylamine is widely utilized for monitoring microbial contamination in various environmental samples, particularly in food and water safety testing. biofargo.commedchemexpress.com Its ability to specifically detect E. coli makes it an internationally recognized indicator for fecal contamination in drinking water. x-gluc.combiofargo.com The presence of E. coli in water or food products suggests the potential presence of other, more harmful pathogens. youtube.com

Research has demonstrated the effectiveness of X-Gluc in direct plating methods for enumerating E. coli. For instance, a study comparing a 24-hour direct plating method using a Peptone-tergitol agar (B569324) base incorporating X-Gluc (PTX) with the standard Most Probable Number (MPN) method for 50 naturally contaminated ground beef samples found no significant difference between the two methods. nih.gov The study highlighted that 97% of the blue colonies that grew on the PTX agar were confirmed to be E. coli, affirming the method's reliability and simplicity for food safety analysis. nih.gov This chromogenic approach is also applied to test dairy products and shellfish. x-gluc.combiofargo.com

| Sample Type | Methodology | Key Findings | Reference |

|---|---|---|---|

| Ground Beef | Direct plating on Peptone-tergitol agar with X-Gluc (PTX). | Results showed no significant difference from the standard MPN method; 97% of blue colonies were confirmed as E. coli. | nih.gov |

| Potable Water | Incorporation into testing media for direct detection. | Recognized as an accurate indicator of E. coli presence, reducing false positives and negatives. | x-gluc.combiofargo.com |

| Food (General) | Used to identify contamination in meat, dairy, and shellfish. | Provides a rapid (24-hour) and visually clear detection method. | x-gluc.comwikipedia.org |

In the field of bioremediation, which utilizes microorganisms to degrade environmental pollutants, monitoring the activity and survival of specific bacterial strains is crucial. X-Gluc dicyclohexylamine serves as a valuable tool in this context through its use with the GUS reporter system. abmole.com Researchers can create genetically modified microorganisms where the GUS gene (uidA) is linked to a gene responsible for a specific bioremediation pathway.

By using the GUS gene as a reporter, the expression of the degradation-related gene can be indirectly monitored. x-gluc.com When these engineered microbes are introduced into a contaminated environment, their β-glucuronidase activity can be assayed using X-Gluc. The development of a blue color indicates that the microorganisms are actively expressing the target genes, providing insight into their metabolic activity and effectiveness in the bioremediation process. x-gluc.com This allows for the tracking and quantification of the specific microorganisms responsible for breaking down pollutants. x-gluc.com

Studies in Microbial Ecology

X-Gluc dicyclohexylamine also finds applications in the broader study of microbial ecology. x-gluc.com Understanding the complex interactions and functions of microorganisms within their natural habitats is a fundamental goal of this field. The GUS reporter system, in conjunction with X-Gluc, enables researchers to tag and track specific bacteria within a diverse microbial community. x-gluc.com

This technique is particularly useful for studying the fate and activity of specific bacterial populations, such as beneficial plant-associated bacteria or microbes introduced into a new environment. x-gluc.com By observing the presence and intensity of the blue color produced from X-Gluc, scientists can visualize the spatial distribution and gene expression levels of the tagged microorganisms within environmental samples like soil or plant tissues. x-gluc.comtakarabio.com Furthermore, functional metagenomic studies have used X-Gluc to screen environmental DNA libraries for clones that exhibit β-glucuronidase activity, helping to identify and characterize novel GUS enzymes from the gut microbiome and other complex ecosystems. nih.gov

| Research Area | Application of X-Gluc | Information Gained | Reference |

|---|---|---|---|

| Tracking Introduced Microbes | Detection of GUS-tagged bacteria in environmental samples. | Spatial distribution, survival, and population dynamics of specific strains. | x-gluc.com |

| Gene Expression Studies | As a substrate for the GUS reporter gene fused to a gene of interest. | In-situ visualization of gene activity within a microbial community. | x-gluc.comtakarabio.com |

| Functional Metagenomics | Screening of metagenomic libraries on X-Gluc-containing media. | Identification and isolation of novel genes encoding β-glucuronidase from uncultured microbes. | nih.gov |

Theoretical and Mechanistic Investigations

Elucidation of Biotransformation Processes Involving Glucuronide Conjugation

The "biotransformation" of X-Gluc is its defining characteristic and the basis of its utility. As a glucuronide conjugate, its transformation is the enzymatic cleavage of the glucuronic acid moiety by β-glucuronidase. glpbio.comcovachem.com This process is a hydrolysis reaction that deconjugates the substrate. nih.gov

The mechanism proceeds in two main stages:

Enzymatic Hydrolysis : β-Glucuronidase, a hydrolase, catalyzes the cleavage of the glycosidic bond between the 5-bromo-4-chloro-3-indolyl group (the aglycone) and the glucuronic acid sugar. covachem.comnih.gov This releases the glucuronic acid and a highly unstable indoxyl intermediate.

Oxidative Dimerization : The resulting 5-bromo-4-chloro-indoxyl is unstable and, in the presence of atmospheric oxygen, undergoes a spontaneous oxidative dimerization. This reaction forms 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate. researchgate.netnih.gov

This localized blue color at the site of enzyme activity allows for the direct visualization of gene expression or bacterial presence. nih.gov The reaction is highly specific, and the insolubility of the final indigo (B80030) product prevents diffusion, allowing for precise localization.

| Step | Reactant(s) | Enzyme/Condition | Product(s) | Observation |

| 1. Hydrolysis | X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) | β-Glucuronidase (GUS) | 5-bromo-4-chloro-indoxyl + D-Glucuronic acid | Colorless |

| 2. Dimerization | 2 molecules of 5-bromo-4-chloro-indoxyl | Atmospheric Oxygen | 5,5'-dibromo-4,4'-dichloro-indigo dye + 2 H₂O | Insoluble Blue Precipitate |

Computational Approaches and Molecular Dynamics Simulations

While computational studies focusing directly on the X-Gluc Dicyclohexylamine (B1670486) salt are scarce, extensive research has been conducted on its target enzyme, β-glucuronidase. These computational models are essential for understanding enzyme stability, function, and for the discovery of novel therapeutic agents that can modulate its activity.

Molecular Dynamics (MD) simulations have been employed to investigate the structural stability and flexibility of human β-glucuronidase. iium.edu.mythescipub.com Studies have compared the enzyme's behavior in different environments, such as in a vacuum versus an implicit solvent, concluding that the inclusion of solvent effects is crucial for a realistic understanding of the enzyme's structural flexibility and stability. iium.edu.mythescipub.com This foundational knowledge of the enzyme's dynamics is critical for interpreting how substrates like X-Gluc and various inhibitors interact with it. thescipub.com

Molecular docking is a key computational technique used to predict the binding modes of ligands within the active site of β-glucuronidase. scielo.org.mx The crystal structure of the enzyme reveals a complex active site, and docking studies on inhibitors have identified key amino acid residues crucial for ligand recognition and catalysis. nih.govnih.gov

For human β-glucuronidase, key catalytic residues include Glu540 (the nucleophile) and Glu451 (the acid-base residue). nih.gov In bacterial β-glucuronidase from E. coli, the catalytic residues are Glu504 (nucleophile) and Glu413 (catalytic acid). nih.govnih.gov Docking studies with various inhibitors, such as flavonoids and indole (B1671886) derivatives, consistently show interactions with these catalytic residues. nih.govnih.govnih.gov For instance, hydrogen bonds often form between the inhibitor and residues like Y468, Y472, and R562 in E. coli β-glucuronidase. nih.gov A unique "bacterial loop" containing residues like L361 and I363, which is absent in human β-glucuronidase, provides a target for developing species-specific inhibitors. nih.gov

| Residue Type | Example Residue (E. coli βGUS) | Role in Interaction |

| Catalytic Residue | Glu413 | Acts as a catalytic acid, crucial for hydrolysis. Forms hydrogen bonds. |

| Catalytic Residue | Glu504 | Acts as a catalytic nucleophile in the hydrolysis reaction. |

| Binding Site Residue | Tyr468 | Forms hydrogen bonds with ligands. |

| Binding Site Residue | Arg562 | Forms hydrogen bonds with ligands. |

| Specificity Loop | Leu361, Ile363 | Provide hydrophobic contacts, key for designing species-specific inhibitors. |

Computational methods are powerful tools for the discovery of new β-glucuronidase inhibitors. biomedres.us Structure-based virtual screening (vHTS) and pharmacophore modeling are two prominent approaches. biomedres.usnih.gov In vHTS, large chemical libraries containing hundreds of thousands of compounds are computationally docked against the 3D structure of β-glucuronidase to identify potential binders. nih.govnih.gov This method has successfully identified novel chemical scaffolds for β-glucuronidase inhibitors. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to inhibit the enzyme. biomedres.usbiomedres.us This model is then used as a filter to screen compound databases for molecules that match these structural requirements. biomedres.usresearchgate.net The compounds identified through these in silico methods are then synthesized and tested in biochemical assays, often using X-Gluc as the chromogenic substrate to measure the inhibition of enzyme activity. nih.gov

Structure-Activity Relationship Studies of X-Gluc Dicyclohexylamine Analogs

Direct structure-activity relationship (SAR) studies on analogs of X-Gluc itself are not a primary focus of research. Instead, SAR studies are extensively performed on inhibitors of β-glucuronidase, the enzyme that acts upon X-Gluc. nih.govnih.gov Understanding what makes a molecule a good inhibitor provides indirect insight into the structural requirements of the enzyme's active site, the same site that binds X-Gluc. These studies are crucial for designing more potent and selective drugs. nih.gov

Research into natural flavonoids has provided significant SAR insights. For example, studies have shown that flavonoids like scutellarein (B1681691) and luteolin (B72000) are potent competitive inhibitors of E. coli β-glucuronidase. nih.gov Key SAR findings from flavonoid studies include:

Hydroxylation Pattern : The number and position of hydroxyl (-OH) groups on the flavonoid scaffold are critical for inhibitory activity.

Planarity : A planar structure is often associated with stronger inhibition.

Specific Moieties : The presence of certain functional groups can dramatically increase or decrease potency. For instance, isoflavones and dihydroflavones generally show weaker inhibitory effects than their corresponding flavone (B191248) counterparts. nih.gov

Similarly, SAR studies on synthetic compounds, such as indole-based derivatives, have been performed. These studies explore how different substituents on the indole ring affect the molecule's ability to inhibit β-glucuronidase, with findings often rationalized through molecular docking simulations. nih.govresearchgate.net

| Compound Class | Key Structural Feature for High Activity | General Observation |

| Flavonoids | Specific patterns of hydroxyl groups; planar structure | Scutellarein and luteolin are potent competitive inhibitors. nih.gov |

| Indole Derivatives | Substituents at specific positions enhancing binding | Potency is highly dependent on the nature and position of substituted groups. nih.gov |

| Naphthalenylidene-benzenesulfonamides | Ability to form hydrogen bonds and hydrophobic contacts | Can be designed to be highly selective for bacterial over human β-glucuronidase. nih.gov |

Future Research Directions and Emerging Avenues

Development of Novel Chromogenic and Fluorogenic Derivatives of X-Gluc

A significant area of future research lies in the synthesis of new derivatives of X-Gluc to overcome some of the limitations of the original compound and to expand its analytical capabilities. The goal is to create substrates that offer a wider range of detectable colors, increased sensitivity, and fluorescent signals for more quantitative analyses.

Research is moving towards the development of substrates that produce precipitates of different colors, which can be more easily detected against the background of certain biological tissues, such as plant cells. biotium.com Examples of such developments include:

Red-β-D-GlcU (5-Bromo-6-chloro-3-indolyl-β-D-glucuronide) : This substrate is similar to X-Gluc but yields a red precipitate, which can provide better contrast in plant tissues. biotium.com

Rose-β-D-GlcU, CHA : Another derivative that produces a rose-colored precipitate upon enzymatic cleavage. biotium.com

Hydroxyanthraquinone-based substrates : Derivatives of quinizarin (B34044) and anthrarufin have been evaluated as microbial enzyme substrates, producing black, orange, or yellow colonies depending on the presence of iron salts. rsc.org

In addition to new chromogenic substrates, there is a strong focus on creating fluorogenic derivatives. Fluorogenic substrates offer the advantage of higher sensitivity and are better suited for quantitative measurements of enzyme activity. nih.gov Upon cleavage by β-glucuronidase, these substrates release a fluorescent molecule. Examples of research in this area include:

4-Methylumbelliferyl β-D-glucuronide (MUG) : A widely used fluorogenic substrate that releases the fluorescent product 4-methylumbelliferone. scbt.com

6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) : A substrate developed to create a more sensitive and reproducible continuous fluorometric method for measuring GUS activity. nih.gov

ERNathG : A novel fluorescent probe designed for the continuous and anchored detection of GUS, which shows promise for recognizing the enzyme in living bacteria and cells. acs.org

These new derivatives aim to provide researchers with a more extensive toolkit for detecting β-glucuronidase activity with enhanced features tailored to specific experimental needs.

Table 1: Comparison of Novel Chromogenic and Fluorogenic Substrates for β-Glucuronidase

| Substrate Name | Signal Type | Color/Emission | Key Features |

| Red-β-D-GlcU | Chromogenic | Red precipitate | Provides better contrast in plant tissues. biotium.com |

| Rose-β-D-GlcU, CHA | Chromogenic | Rose precipitate | Offers an alternative color for visualization. biotium.com |

| Quinizarin derivative | Chromogenic | Black/Orange | Color depends on the presence of iron salts. rsc.org |

| 4-Methylumbelliferyl β-D-glucuronide (MUG) | Fluorogenic | Fluorescent | Widely used for quantitative assays. scbt.com |

| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | Fluorogenic | Fluorescent | Offers higher sensitivity and reproducibility for continuous assays. nih.gov |

| ERNathG | Fluorogenic | Fluorescent | Allows for continuous and anchored detection in living cells. acs.org |

Integration into Multi-Omics Research Platforms

While not yet a widespread application, a promising future direction is the integration of X-Gluc dicyclohexylamine-based assays into multi-omics research platforms. Multi-omics approaches aim to integrate data from various biological levels (genomics, transcriptomics, proteomics, metabolomics) to gain a holistic understanding of a biological system. researchgate.net

The GUS reporter system, for which X-Gluc is the primary chromogenic substrate, is a powerful tool for studying gene expression. biocompare.combitesizebio.comresearchgate.net Information on when and where a gene is expressed is a key component of transcriptomics. By using the GUS system, researchers can visualize gene activity in specific cells and tissues, providing spatial and temporal context to large-scale transcriptomic data. bitesizebio.comresearchgate.net

Potential future applications in a multi-omics context include:

Validating Transcriptomic Data : The spatial expression patterns revealed by X-Gluc staining can be used to validate and complement quantitative data from RNA-sequencing.

Linking Genotype to Phenotype : By visualizing the expression of genes of interest, researchers can better understand how genetic variations lead to specific phenotypic outcomes.

Functional Genomics : The GUS reporter system can be used in large-scale screens to identify genes that are expressed in response to specific stimuli, which can then be further characterized using other omics technologies.

The integration of this classic reporter gene system with modern high-throughput omics technologies could provide a more complete picture of gene regulation and function within a whole-organism context.

Automation and Miniaturization of X-Gluc Dicyclohexylamine-Based Assays

To meet the demands of modern biological research, there is a growing trend towards the automation and miniaturization of biochemical assays. This is particularly relevant for applications such as high-throughput screening and large-scale gene expression studies. Assays based on X-Gluc and its derivatives are well-suited for these adaptations.

Future research in this area is likely to focus on:

Liquid Handling Systems : Colorimetric assays for β-glucuronidase activity can be readily automated on HTS liquid handling systems, allowing for the processing of thousands of samples per day. tribioscience.com

Microfluidics : Miniaturizing X-Gluc-based assays using microfluidic "lab-on-a-chip" technologies could significantly reduce reagent consumption and analysis time.

Automated Imaging and Analysis : The development of automated microscopy and image analysis software will be crucial for high-throughput quantification of X-Gluc staining patterns in tissues and cells.

The miniaturization of β-glucuronidase activity assays has already been demonstrated, and these easy-to-operate methods have potential applications in various fields. The automation of these assays will further enhance their utility by increasing throughput and reducing the potential for human error.

Q & A

Q. What is the standard protocol for preparing X-Gluc Dicyclohexylamine solutions for β-glucuronidase (GUS) histochemical staining?

- Methodological Answer : X-Gluc stock solutions (20 mg/mL) are typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For staining, the stock is diluted in a phosphate buffer (50 mM NaPO₃, pH 6.8–7.5) containing 5 mM potassium ferricyanide and 5 mM potassium ferrocyanide to prevent diffusion of reaction intermediates. Triton X-100 (0.1% v/v) is added to enhance tissue permeability. Tissues are incubated in this solution at 37°C for 3–18 hours, followed by destaining with ethanol-formaldehyde-acetic acid to remove chlorophyll interference in plant tissues .

Q. How should incubation conditions be optimized for X-Gluc-based detection of β-glucuronidase activity in plant tissues?

- Methodological Answer : Incubation time and temperature must be empirically adjusted based on tissue type and enzyme activity levels. For high-activity samples (e.g., transgenic plant leaves), 3 hours at 37°C suffices. Low-activity tissues (e.g., roots) may require overnight incubation. Prolonged incubation (>24 hours) risks non-specific staining. Pre-incubation in phosphate buffer with Triton X-100 for 1 hour improves substrate penetration .

Q. What are the common causes of background staining in GUS assays using X-Gluc, and how can they be mitigated?

- Methodological Answer : Background staining arises from endogenous peroxidases, microbial contamination, or spontaneous hydrolysis. Mitigation strategies include:

- Adding 1–5 mM sodium azide to inhibit microbial activity.

- Using fresh ferricyanide/ferrocyanide to oxidize reaction intermediates.

- Validating results with negative controls (e.g., untransformed tissues or β-glucuronidase-deficient mutants) .

Advanced Research Questions

Q. How can X-Gluc-based assays be optimized for detecting low-abundance β-glucuronidase activity in complex biological matrices (e.g., soil or sediment)?

- Methodological Answer : For low-abundance detection, combine X-Gluc with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to enable dual validation via colorimetry and fluorescence. Pre-concentrate enzyme extracts using ammonium sulfate precipitation or ultrafiltration. Adjust pH to 7.0–7.5 to minimize non-specific hydrolysis. Validate with spiked recovery experiments to assess matrix interference .

Q. What methodological approaches resolve contradictions between X-Gluc staining results and fluorometric assays in transgenic plant studies?

- Methodological Answer : Discrepancies often arise from tissue fixation methods (e.g., formaldehyde) that alter enzyme accessibility. To resolve:

- Perform parallel assays: Compare fresh vs. fixed tissues.

- Quantify GUS activity fluorometrically (using MUG substrate) and normalize to protein content.

- Use non-destructive imaging (e.g., confocal microscopy) to localize activity in live tissues .

Q. How can X-Gluc be integrated with fluorescent probes for simultaneous detection of multiple enzymatic activities in single-cell analyses?

- Methodological Answer : Co-staining protocols require spectral separation of X-Gluc’s blue precipitate (λmax ≈ 615 nm) from fluorescent signals. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.